molecular formula C13H17BCl2O3 B1426653 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester CAS No. 1701449-89-9

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester

Cat. No.: B1426653
CAS No.: 1701449-89-9
M. Wt: 303 g/mol
InChI Key: QKXFMIKCTOWEJG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester (CAS: PN-7038, referenced in ) is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. This structural modification enhances solubility in organic solvents compared to the parent boronic acid, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . The compound features two chlorine substituents at the 3- and 4-positions and a methoxy group at the 5-position on the phenyl ring. These substituents influence its electronic and steric properties, which are critical for reactivity in catalytic transformations .

Properties

IUPAC Name

2-(3,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXFMIKCTOWEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester (commonly referred to as the compound or pinacol ester) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a boronic ester group that allows it to interact with various biological molecules.

Chemical Structure and Properties

  • Molecular Formula : C13H17BCl2O3
  • Molecular Weight : 302.99 g/mol
  • CAS Number : 1701449

The compound's structure includes two chlorine atoms and a methoxy group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific amino acids in enzymes. This interaction can modulate enzyme activity, influencing various biochemical pathways. The compound may also affect receptor binding, leading to alterations in cellular signaling processes.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The pinacol ester derivative has shown promise in preclinical models by inducing apoptosis in cancer cells through the modulation of apoptosis-related proteins.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain serine proteases, which play roles in inflammation and cancer progression.
  • Cell Viability Studies : In vitro studies using various cell lines have demonstrated that the compound exhibits cytotoxic effects at higher concentrations while maintaining cell viability at lower doses. This duality suggests a potential therapeutic window for its use in targeted therapies.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines : A study involving breast cancer cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • In Vivo Animal Models : Animal studies have further confirmed the efficacy of this compound in reducing tumor size and improving survival rates when administered alongside conventional chemotherapeutics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar boronic acid derivatives:

Compound NameStructure FeaturesBiological Activity
3,4-Dichloro-5-methoxyphenylphenylboronic acidBoronic ester with methoxy and dichloro groupsAnticancer properties; enzyme inhibition
4-Borono-2-methylphenylboronic acidSimple boronic structureModerate enzyme inhibition; less studied
Phenylboronic acidBasic boronic structureLimited biological activity; primarily used as a reagent

Scientific Research Applications

Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

  • Building Block for Complex Molecules : It serves as a vital building block in synthesizing pharmaceuticals and agrochemicals due to its ability to form stable biaryl linkages.

Medicinal Chemistry

  • Drug Development : It is employed in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those targeting cancer and infectious diseases.

Material Science

  • Advanced Materials Preparation : The compound is utilized in developing advanced materials, including polymers and electronic materials.

Biological Research

  • Enzyme Inhibitors Study : It has applications in studying enzyme inhibitors and other biologically active compounds, contributing to the understanding of various biochemical pathways.

Case Studies

  • Suzuki-Miyaura Coupling in Drug Synthesis
    • Researchers have successfully utilized 3,4-dichloro-5-methoxyphenylphenylboronic acid, pinacol ester in the synthesis of novel anti-cancer agents. The compound was coupled with various aryl halides to create biaryl derivatives that exhibited significant cytotoxicity against cancer cell lines.
  • Development of Agrochemicals
    • In a study focused on agrochemical development, this boronic acid derivative was used to synthesize new herbicides through efficient carbon-carbon bond formation, demonstrating its versatility in agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Variations and Electronic Effects

The table below compares 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester with analogs differing in substituent type, position, and electronic effects:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound (PN-7038) 3-Cl, 4-Cl, 5-OCH₃ C₁₈H₁₈BCl₂O₃ 371.0 High solubility in acetone; Suzuki couplings
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (1668474-08-5) 3-Cl, 4-OCH₂CH₃, 5-F C₁₄H₁₉BClFO₃ 300.56 Intermediate for fluorinated pharmaceuticals
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester (2121511-96-2) 4-Cl, 2-F, 3-F, 5-OCH₃ C₁₃H₁₄BClF₂O₃ 303.5 Enhanced electron-withdrawing effects; drug discovery
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester (2121513-13-9) 3-F, 4-OCH₃, 5-CF₃ C₁₄H₁₈BF₄O₃ 328.1 High lipophilicity; agrochemical applications
3-Chloro-4-fluoro-5-methylphenylboronic acid, pinacol ester (1402238-26-9) 3-Cl, 4-F, 5-CH₃ C₁₃H₁₇BClFO₂ 270.5 Balanced steric bulk; material science
3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester (627525-87-5) 3-CF₃, 5-F C₁₃H₁₅BF₄O₂ 290.06 Strong electron-withdrawing groups; catalysis
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents reduce electron density on the boronic ester, accelerating oxidative addition in cross-coupling reactions . For example, the CF₃ group in 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester enhances reactivity with electron-rich aryl halides .
  • Solubility Trends: Pinacol esters generally exhibit higher solubility in polar aprotic solvents (e.g., acetone, dioxane) compared to parent boronic acids due to reduced hydrogen bonding . For instance, This compound shows miscibility in acetone even at low temperatures .
  • Steric Effects: Bulky substituents (e.g., ethoxy in 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester ) may hinder coupling efficiency with sterically demanding partners .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound’s dichloro and methoxy substituents provide moderate electron-withdrawing and donating effects, respectively, making it versatile for coupling with both electron-rich and electron-poor aryl halides. In contrast, 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester (627525-87-5) reacts preferentially with electron-rich partners due to its strong EWGs .
  • Kinetic Stability: highlights that substituents influence reaction kinetics with H₂O₂. For example, 4-nitrophenylboronic acid pinacol ester reacts faster than its parent acid due to improved solubility and stability .

Preparation Methods

General Procedure:

  • Starting Material: 3,4-dichloro-5-methoxyphenyl halide (preferably bromide or iodide for higher reactivity).
  • Step 1: Metal-halogen exchange using organometallic reagents such as n-butyllithium (n-BuLi) or magnesium in anhydrous conditions, typically at low temperatures (−78°C to 0°C).
  • Step 2: Addition of trialkylborate (commonly trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3) ) to the organometallic intermediate, leading to the formation of the boronic ester.
  • Step 3: Hydrolysis and pinacol protection, often involving pinacol (2,3-dimethyl-2,3-butanediol), to stabilize the boronic acid as the pinacol ester.

Reaction Conditions & Data:

Parameter Details
Solvent Anhydrous tetrahydrofuran (THF) or diethyl ether
Temperature −78°C to 0°C for metal-halogen exchange
Reagents n-Butyllithium or magnesium, trialkylborates, pinacol
Yield Typically 70-85% for the boronic ester

Research Findings:

  • The use of magnesium metal in a Grignard-type reaction can improve stability and reduce side reactions.
  • The addition of polar high-boiling solvents like sulfolane facilitates the process and reduces post-reaction purification losses.
  • The process is scalable, with large-scale syntheses documented in patents, such as CN105503926B, which describe batch reactions with controlled addition rates and temperature management to optimize yield and purity.

Directed Ortho-Metalation (DoM) Followed by Borylation

This modern approach allows regioselective functionalization of the aromatic ring, particularly suitable for synthesizing substituted boronic esters with high positional selectivity.

Method Overview:

  • Step 1: Treatment of the aromatic precursor with a strong base (e.g., sec-butyllithium ) in the presence of a directing group (methoxy group at 5-position).
  • Step 2: Formation of a metalated intermediate at the ortho position.
  • Step 3: Quenching with trialkylborates, followed by pinacol esterification.

Reaction Data:

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature −78°C to 0°C
Reagents Sec-butyllithium, trialkylborates, pinacol
Selectivity High regioselectivity at ortho position relative to methoxy group
Yield 65-80%

Research Findings:

  • DoM techniques enable selective synthesis of boronic esters at specific positions, crucial for complex molecule assembly.
  • The method offers high purity and minimal by-products, as documented in recent reviews and patents.

Palladium-Catalyzed Cross-Coupling

This approach involves coupling halogenated aromatic compounds with diboron reagents under palladium catalysis, providing an efficient route to boronic esters.

Procedure:

  • Starting Material: 3,4-dichloro-5-methoxyphenyl halide.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Reagents: Tetraalkoxydiboron (e.g., bis(pinacolato)diboron).
  • Conditions: Elevated temperatures (80–120°C), inert atmosphere, in solvents like dioxane or toluene.

Reaction Data:

Parameter Details
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Reagent Bis(pinacolato)diboron
Solvent Toluene or dioxane
Temperature 80–120°C
Yield 70-85%

Research Findings:

  • Cross-coupling provides high regioselectivity and functional group tolerance.
  • The method is scalable and widely used in pharmaceutical synthesis.

Iridium/Rhodium-Catalyzed C-H or C-F Bond Borylation

This cutting-edge technique allows direct functionalization of aromatic C-H or C-F bonds, avoiding pre-functionalization steps.

Method Highlights:

  • Catalyst: Iridium complexes with bipyridine or phosphine ligands.
  • Reagents: Diboron reagents such as bis(pinacolato)diboron.
  • Conditions: Mild temperatures (25–80°C), often with additives like silver salts.

Research Findings:

  • Enables regioselective borylation at specific positions, including challenging C-F bonds.
  • Suitable for late-stage functionalization of complex molecules.

[4+2] Cycloaddition Approach

A more recent synthetic strategy involves cycloaddition reactions to construct boronic esters, though less common for this specific compound.

Summary Table: Preparation Methods of 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester

Method Key Reagents Advantages Limitations Typical Yield References
Halogen-metal exchange/borylation Halogenated aromatic, n-BuLi/Mg, trialkylborates, pinacol Scalable, reliable, cost-effective Requires strict anhydrous conditions 70-85% ,
DoM/borylation Directed ortho-metalation reagents, trialkylborates High regioselectivity Sensitive to functional groups 65-80%
Cross-coupling Halogenated aromatic, diboron reagents, Pd catalysts High efficiency, functional group tolerance Catalyst cost 70-85%
C-H/C-F borylation Ir/Rh catalysts, diboron Late-stage functionalization Requires specialized catalysts Variable

Final Remarks

The synthesis of This compound is well-established through classical halogen-metal exchange and modern catalytic methods. The choice of method depends on scale, desired regioselectivity, and available equipment. Recent advances in transition metal catalysis and direct C-H activation continue to improve efficiency, selectivity, and sustainability of the process.

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-5-methoxyphenylphenylboronic acid, pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic esterification. A common approach involves:

  • Boronic ester preparation : Reacting the corresponding boronic acid with pinacol under anhydrous conditions, often catalyzed by Pd(dppf)Cl₂ or similar catalysts .
  • Coupling conditions : Use of tetrahydrofuran (THF) as a solvent, aqueous potassium phosphate as a base, and inert atmosphere (e.g., nitrogen/argon) to prevent oxidation. Reaction temperatures range from 70–80°C for 3–6 hours .
  • Purification : Column chromatography or recrystallization to isolate the product.

Key parameters:

ParameterValueReference
CatalystPd(dppf)Cl₂
SolventTHF/H₂O
Temperature75°C
Reaction Time3 hours

Q. How is this compound characterized to confirm purity and structure?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR to confirm substituent positions and boronic ester integrity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₂₀BCl₂O₃ expected ~397.05 g/mol) .

Advanced Research Questions

Q. What challenges arise in maintaining stability during storage and reactions?

The compound is sensitive to:

  • Moisture : Hydrolysis of the boronic ester group can occur, leading to boronic acid byproducts. Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C .
  • Oxygen : Degradation via oxidation is mitigated by handling under inert atmospheres (e.g., glovebox) .
  • Light : Prolonged exposure to UV/visible light may cause decomposition; use amber glassware .

Mitigation strategies:

  • Pre-dry solvents (e.g., THF over sodium/benzophenone).
  • Use freshly prepared solutions for reactions.

Q. How can researchers resolve contradictions in coupling efficiency with electron-deficient aryl halides?

Low yields with deactivated substrates (e.g., nitro groups) often stem from:

  • Catalyst limitations : Replace Pd(dppf)Cl₂ with Pd(OAc)₂ or XPhos-based catalysts for enhanced electron-deficient substrate activation .
  • Base optimization : Switch from potassium phosphate to cesium carbonate or organic bases (e.g., Et₃N) to improve solubility .
  • Solvent effects : Replace THF with dimethylformamide (DMF) or toluene for higher-temperature compatibility (100–120°C) .

Example troubleshooting workflow:

IssueSolutionReference
Low conversionIncrease catalyst loading (2–5 mol%)
Side reactions (protodeboronation)Add fluoride additives (e.g., KF)

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Medicinal Chemistry : Serves as a key intermediate in synthesizing biaryl scaffolds for kinase inhibitors or antiviral agents via Suzuki coupling .
  • Materials Science : Used to functionalize conjugated polymers for organic electronics (e.g., OLEDs) .

Case Study: In a 2022 study, the compound was coupled with a brominated pyridine derivative to yield a luminescent material with a quantum yield of 0.78, highlighting its utility in optoelectronics .

Methodological Best Practices

  • Reaction Monitoring : Use TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or in situ ¹¹B NMR to track boronic ester consumption .
  • Toxicity Handling : While specific toxicity data for this compound is limited, treat it as a potential irritant (wear gloves, goggles) and follow OSHA Hazard Communication Standard guidelines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester
Reactant of Route 2
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3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester

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